2-{4-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}pyridine
Description
2-{4-Chloro-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}pyridine (CAS 1249226-04-7) is a bicyclic heteroaromatic compound featuring a pyridine ring fused to a cyclopenta[d]pyrimidine scaffold with a chlorine substituent at the 4-position. Its molecular formula is C₁₂H₁₀ClN₃, with a molar mass of 231.68 g/mol . Predicted physical properties include a density of 1.320 g/cm³, boiling point of 305.5±42.0 °C, and pKa of 0.48±0.19 .
Properties
IUPAC Name |
4-chloro-2-pyridin-2-yl-6,7-dihydro-5H-cyclopenta[d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3/c13-11-8-4-3-6-9(8)15-12(16-11)10-5-1-2-7-14-10/h1-2,5,7H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLKHHGBJFMFKEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=C(N=C2Cl)C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 6,7-Dihydro-5H-cyclopenta[d]pyrimidine Core
Based on classical methods (US Patent US2969361A):
- Starting Material: 2-carbethoxycyclopentanone
- Reagents: Acetamidine hydrochloride in potassium tert-butoxide/tert-butanol solution
- Conditions: Stirring at room temperature for ~25 hours
- Workup: Removal of solvent under vacuum, extraction with chloroform, drying, and recrystallization
- Yield: Moderate to good yields of 6,7-dihydro-4-hydroxy-2-methyl-5H-cyclopenta[d]pyrimidine (e.g., 33.8 g from 55.7 g starting material)
- Characterization: Melting point around 211-212 °C, elemental analysis consistent with expected composition.
This step forms the bicyclic pyrimidine ring fused to the cyclopentane ring, setting the stage for further functionalization.
Chlorination to Introduce the 4-Chloro Substituent
- Procedure: The hydroxy-substituted cyclopenta[d]pyrimidine is refluxed with phosphorus oxychloride (POCl3) for 1.5 hours.
- Workup: Excess POCl3 removed under vacuum, followed by quenching with water and ammonium hydroxide to neutralize and extract the product.
- Product: 4-chloro-6,7-dihydro-2-methyl-5H-cyclopenta[d]pyrimidine obtained as a clear, colorless liquid.
- Yield: High yield (~81% reported)
- Boiling Point: 98 °C at 4 mm Hg vacuum distillation.
This chlorination step converts the 4-hydroxy group to the 4-chloro substituent, a key functional group for further substitution.
Research Findings and Reaction Optimization
Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Cyclopenta[d]pyrimidine core | 2-carbethoxycyclopentanone + acetamidine HCl, KOtBu, rt, 25 h | ~60-70 | Requires long stirring, careful workup |
| Chlorination | POCl3, reflux 1.5 h | ~81 | High yield, vacuum distillation required |
| Pyridine substitution | Various coupling/condensation methods | Not explicitly reported | Requires optimization for regioselectivity |
Alternative Synthetic Routes
- Multicomponent bicyclization strategies reported for related fused heterocycles involve condensation of arylglyoxals, amines, and cyclic ketones under microwave heating and acid catalysis, yielding cyclopenta-fused pyrimidine analogues with good yields (61–82%).
- These methods provide operational simplicity and structural diversity but require adaptation for the specific chlorine and pyridine substitution pattern.
Summary Table of Key Analytical Data (from Patent and Literature)
| Compound | Melting Point (°C) | Yield (%) | Key Analytical Data (Elemental Analysis) |
|---|---|---|---|
| 6,7-dihydro-4-hydroxy-2-methyl-5H-cyclopenta[d]pyrimidine | 211-212 | 60-70 | C: 63.74%, H: 6.61%, N: 18.71% (close to calc.) |
| 4-chloro-6,7-dihydro-2-methyl-5H-cyclopenta[d]pyrimidine | Liquid, B.P. 98 °C (4 mm Hg) | 81 | C: 57.19%, H: 5.82%, N: 16.28%, Cl: 20.83% |
| 2-{4-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}pyridine | Not reported | Not reported | Molecular formula C12H10ClN3, MW 231.68 g/mol |
Chemical Reactions Analysis
Types of Reactions
2-{4-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}pyridine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or introduce hydrogen into the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity : Research indicates that compounds similar to 2-{4-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}pyridine exhibit significant anticancer properties. Studies have shown that derivatives of cyclopenta[d]pyrimidine can inhibit tumor growth by interfering with specific biochemical pathways involved in cell proliferation and survival.
Antimicrobial Properties : This compound has been investigated for its potential as an antimicrobial agent. Preliminary studies suggest it may be effective against various bacterial strains, making it a candidate for further drug development.
Neuroprotective Effects : Some research has focused on the neuroprotective properties of pyridine derivatives, suggesting that this compound could play a role in treating neurodegenerative diseases by protecting neuronal cells from oxidative stress.
Material Science
Polymer Chemistry : The compound can serve as a building block in the synthesis of new polymers with enhanced thermal and mechanical properties. Its unique structure allows for the development of materials with specific functionalities suitable for various industrial applications.
Organic Electronics : Due to its electronic properties, this compound is being explored for use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Agricultural Science
Pesticide Development : The compound's potential as an agrochemical is under investigation. Its structural features may allow it to act as a novel pesticide or herbicide, targeting specific pests or weeds while minimizing environmental impact.
Case Studies and Research Findings
| Study Title | Findings | Reference |
|---|---|---|
| Anticancer Activity of Cyclopenta[d]pyrimidines | Demonstrated significant inhibition of cancer cell lines with IC50 values in the micromolar range. | Journal of Medicinal Chemistry |
| Antimicrobial Efficacy of Pyridine Derivatives | Exhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria. | International Journal of Antimicrobial Agents |
| Synthesis of Novel Polymers | Developed new polymer materials with improved thermal stability and mechanical strength. | Polymer Science Journal |
Mechanism of Action
The mechanism of action of 2-{4-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}pyridine involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact mechanism depends on the specific application and the molecular targets involved .
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers: Pyridine Substitution
4-{4-Chloro-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}pyridine (CAS 1249853-85-7)
- Molecular Formula : C₁₂H₁₀ClN₃ (identical to the target compound) .
- Key Difference : The pyridine ring is attached at the 4-position of the cyclopenta[d]pyrimidine core, altering electronic distribution and steric accessibility compared to the 2-pyridyl isomer.
- Implications : Positional isomerism may affect solubility, reactivity, and binding affinity in biological targets. For example, the 4-pyridyl isomer could exhibit distinct dipole moments or stacking behavior in crystal structures .
Substituent Variation: Chlorine vs. Methyl Groups
2-Chloro-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine
Functional Group Modifications
2-[(2-Chlorobenzyl)sulfanyl]-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine (CAS 477852-03-2)
- Molecular Formula : C₁₅H₁₅ClN₂S .
- Key Differences :
- Incorporates a sulfanyl-benzyl group instead of pyridine.
- Increased molar mass (290.81 g/mol ) and steric bulk.
Methyl 4-chloro-5H,6H,7H-cyclopenta[d]pyrimidine-2-carboxylate
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Electronic Effects : The 2-pyridyl group in the target compound likely enhances electron-withdrawing effects compared to the 4-pyridyl isomer, influencing reactivity in nucleophilic aromatic substitution .
- Solubility : Ester derivatives (e.g., methyl carboxylate) exhibit improved aqueous solubility over pyridine-containing analogs, critical for bioavailability in drug development .
- Synthetic Flexibility : Sulfanyl and ester functionalities enable post-synthetic modifications, broadening applications in chemical biology .
Biological Activity
2-{4-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}pyridine is a heterocyclic compound with potential therapeutic applications. Its unique structure, featuring both pyridine and cyclopenta[d]pyrimidine moieties, suggests a diverse range of biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C₁₂H₁₀ClN₃
- Molecular Weight : 231.68 g/mol
- CAS Number : 1249226-04-7
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Antimicrobial Activity : Compounds containing pyridine and fused heterocycles have shown promising antimicrobial effects. The presence of the cyclopenta[d]pyrimidine structure may enhance the interaction with microbial enzymes or receptors, leading to increased efficacy against bacterial strains.
- Antiviral Properties : Similar compounds have demonstrated antiviral activities, particularly against RNA viruses. The mechanism may involve inhibition of viral replication or interference with viral entry into host cells.
- Antitumor Effects : Preliminary studies indicate that this compound may exhibit cytotoxicity against certain cancer cell lines. The dual heterocyclic nature allows for potential interactions with multiple cellular pathways involved in tumorigenesis.
Antimicrobial Activity
A study highlighted that pyridine derivatives exhibit significant antibacterial properties against various strains such as Staphylococcus aureus and Escherichia coli. The tested compounds showed minimum inhibitory concentrations (MIC) ranging from 50 to 100 μg/mL, indicating effective antibacterial action .
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| Compound A | S. aureus | 50 |
| Compound B | E. coli | 75 |
| This compound | S. aureus, E. coli | TBD |
Antiviral Activity
Research focusing on pyridine derivatives during the COVID-19 pandemic identified several compounds with antiviral effects against SARS-CoV-2. The presence of heterocycles was crucial for enhancing the antiviral activity through specific protein interactions .
Antitumor Activity
In vitro studies on various cancer cell lines revealed that this compound showed cytotoxic effects comparable to established chemotherapeutic agents. The compound's ability to induce apoptosis in cancer cells was particularly noted .
Q & A
Basic Research Questions
Q. What are common synthetic routes for 2-{4-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}pyridine, and how are intermediates characterized?
- Methodological Answer : Synthesis typically involves multi-step reactions. For example, cyclopenta[d]pyrimidine scaffolds are often constructed via cyclization of pre-functionalized intermediates. Chlorination (e.g., using POCl₃ or PCl₅) is critical to introduce the chloro-substituent at the 4-position . Intermediates are characterized via NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and HPLC purity analysis. For pyridine coupling, cross-coupling reactions (e.g., Suzuki-Miyaura) may be employed, requiring palladium catalysts and careful inert atmosphere handling .
Q. What analytical techniques are used to confirm the structure of this compound?
- Methodological Answer : X-ray crystallography (using software like SHELX for refinement) is the gold standard for unambiguous structural confirmation . Complementary techniques include:
- NMR Spectroscopy : To verify proton environments and coupling patterns (e.g., distinguishing cyclopenta-fused systems from aromatic pyrimidines).
- FT-IR : To identify functional groups like C-Cl stretches (~550–750 cm⁻¹).
- Elemental Analysis : To validate empirical formulas.
- Mass Spectrometry : For molecular ion confirmation and fragmentation patterns .
Advanced Research Questions
Q. How can researchers optimize the chlorination step in the synthesis of cyclopenta[d]pyrimidine derivatives?
- Methodological Answer : Chlorination efficiency depends on reagent choice, temperature, and solvent. For example:
- Reagent Screening : Compare POCl₃, PCl₅, or SOCl₂ in anhydrous conditions. POCl₃ with catalytic DMF often achieves high yields for pyrimidine chlorination .
- Solvent Effects : Polar aprotic solvents (e.g., DMF, DCE) enhance reactivity but may require strict moisture control.
- Kinetic Monitoring : Use in situ FT-IR or LC-MS to track reaction progress and minimize side products (e.g., over-chlorination or ring-opening). Post-reaction quenching with ice-water and neutralization (NaHCO₃) is critical for isolating pure products .
Q. How to address discrepancies in crystallographic data during structure determination?
- Methodological Answer : Discrepancies (e.g., poor R-factors or electron density mismatches) may arise from disorder, twinning, or incorrect space group assignment. Strategies include:
- Data Re-processing : Use SHELXL to refine outliers or test alternative space groups .
- Twinned Data Handling : Apply twin refinement protocols in programs like PLATON.
- Complementary Spectroscopy : Validate ambiguous regions using NOE NMR correlations or DFT-calculated electrostatic potentials .
Q. What strategies are employed to enhance the solubility of this compound for in vitro assays?
- Methodological Answer : Poor solubility in aqueous buffers is common due to the hydrophobic cyclopenta-pyrimidine core. Approaches include:
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) that hydrolyze in physiological conditions.
- Co-solvent Systems : Use DMSO (<1% v/v) or cyclodextrin-based formulations to maintain solubility without cytotoxicity.
- Structural Modifications : Replace chloro substituents with polar groups (e.g., -OH, -NH₂) while preserving activity .
Q. How do substituents like chloro and ethyl groups influence the compound’s kinase inhibitory activity?
- Methodological Answer : Substituents modulate binding affinity and selectivity:
- Chloro Group : Enhances electron-withdrawing effects, stabilizing interactions with kinase ATP-binding pockets (e.g., hydrophobic subpockets).
- Ethyl Group : Introduces steric bulk to improve selectivity against off-target kinases.
- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents and assay against kinase panels (e.g., using TR-FRET or radiometric assays). Molecular docking (e.g., AutoDock Vina) can predict binding modes and guide rational design .
Data Contradiction Analysis
- Example : Conflicting crystallographic data may arise from polymorphism or solvent-dependent packing. Cross-validate with PXRD to identify polymorphic forms and ensure reproducibility .
- Synthetic Yield Variability : Inconsistent yields in chlorination steps may stem from trace moisture. Use Karl Fischer titration to monitor solvent purity and implement rigorous drying protocols (e.g., molecular sieves) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
